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Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory synthesis of (-)-verbenene, a

bicyclic monoterpene, starting from the readily available natural product (-)-α-pinene. The

synthesis involves a two-step process: the allylic oxidation of (-)-α-pinene to the intermediate

(-)-verbenone, followed by the conversion of (-)-verbenone to (-)-verbenene via the Shapiro

reaction.

These protocols are intended for use by personnel with prior training in experimental organic

chemistry. All hazardous materials should be handled in a well-ventilated fume hood with

appropriate personal protective equipment.

Part 1: Oxidation of (-)-α-Pinene to (-)-Verbenone
This section details the allylic oxidation of (-)-α-pinene to yield (-)-verbenone. Two common

methods are presented: oxidation using lead tetraacetate and oxidation using sodium

dichromate.

Method 1: Oxidation with Lead Tetraacetate
This method proceeds via the formation of a tertiary acetate intermediate, which is

subsequently hydrolyzed and oxidized to verbenone.[1]

Experimental Protocol:
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Reaction Setup: In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser,

internal thermometer, and a gas inlet, add 25.0 g (0.183 mol) of (-)-α-pinene and 350 mL of

dry benzene.

Heating: Heat the mixture to 65°C using a heating mantle.

Addition of Oxidant: Over a period of 20 minutes, add 77.8 g (0.175 mol) of lead tetraacetate

to the stirred solution.

Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 1 hour. The initial

bright yellow color of the solution will gradually change to tan.

Work-up:

Cool the solution to room temperature and filter it through a pad of Celite.

Wash the Celite pad with several 50-mL portions of benzene.

To the combined filtrate, add 300 mL of water, which will cause the precipitation of brown-

black lead oxide.

Vigorously swirl the two-phase system at 10-minute intervals for one hour and then filter

again through a Celite pad.

Separate the layers of the filtrate and extract the aqueous phase with three 150-mL

portions of diethyl ether.

Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude acetate mixture as a colorless

liquid.

Hydrolysis:

Without further purification, place the acetate mixture in a 250-mL round-bottomed flask

and add 150 mL of a 10% potassium hydroxide solution in aqueous methanol at room

temperature.

Stir the mixture for 24 hours.
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Pour the brown mixture into a separatory funnel, dilute with 200 mL of water, and extract

with four 150-mL portions of diethyl ether.

Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and

concentrate to yield a mixture of alcohols as a light yellow oil.

Oxidation to Verbenone:

Dissolve the mixture of alcohols in 300 mL of diethyl ether in a 1000-mL round-bottomed

flask and cool to 0°C.

Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate

dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue

stirring overnight.

Dilute the reaction with 200 mL of water and transfer to a separatory funnel.

Separate the layers and extract the aqueous phase three times with 200 mL of diethyl

ether.

Wash the combined organic layers with 200 mL of saturated sodium bicarbonate solution

and 200 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary

evaporation to yield (-)-verbenone.

Purification: The crude (-)-verbenone can be purified by vacuum distillation.

Quantitative Data for Oxidation of (-)-α-Pinene to (-)-
Verbenone
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Parameter Value Reference

Starting Material (-)-α-Pinene N/A

Reagents

Lead tetraacetate, Potassium

hydroxide, Sodium dichromate,

Sulfuric acid

[1]

Solvent
Benzene, Diethyl ether,

Methanol
[1]

Reaction Temperature
65°C, 0°C to Room

Temperature
[1]

Reaction Time

1 hour (oxidation), 24 hours

(hydrolysis), Overnight

(oxidation)

[1]

Yield of (-)-Verbenone
61-65% (crude), 47% (after

distillation)
[1]

Optical Rotation of (+)-

Verbenone
[α]D +222.0° (c 2.00, EtOH) [1]

Note: The optical rotation for (-)-verbenone will have the same magnitude but the opposite sign.

Part 2: Conversion of (-)-Verbenone to (-)-Verbenene
via Shapiro Reaction
The Shapiro reaction provides a method for the conversion of a ketone to an alkene through its

tosylhydrazone derivative.[2][3][4]

Step 1: Formation of (-)-Verbenone Tosylhydrazone
Experimental Protocol:

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve (-)-

verbenone in methanol.
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Addition of Reagent: Add an equimolar amount of p-toluenesulfonylhydrazide to the solution.

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to

accelerate the reaction.[5][6]

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Isolation: Upon completion, cool the reaction mixture to induce crystallization of the

tosylhydrazone. Collect the solid product by filtration, wash with cold methanol, and dry

under vacuum.[7]

Step 2: Decomposition of the Tosylhydrazone to (-)-
Verbenene
Experimental Protocol:

Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a

magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend the dried (-)-verbenone

tosylhydrazone in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under

an inert atmosphere.

Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

Addition of Base: Slowly add at least two equivalents of a strong organolithium base, such as

n-butyllithium (n-BuLi) in hexanes, to the stirred suspension.[2][4]

Reaction: Allow the reaction mixture to stir at -78°C for a specified period and then warm to

room temperature. The reaction progress can be monitored by TLC.

Quenching: Carefully quench the reaction by the slow addition of water or a saturated

aqueous solution of ammonium chloride.

Work-up:

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude (-)-
verbenene.

Purification: The crude product can be purified by column chromatography on silica gel or by

vacuum distillation.

Quantitative Data for Conversion of (-)-Verbenone to (-)-
Verbenene
Detailed quantitative data for the Shapiro reaction specifically on (-)-verbenone is not readily

available in the provided search results. The yield will be dependent on the specific reaction

conditions employed.

Characterization of (-)-Verbenene
Property Value Reference

Molecular Formula C₁₀H₁₄ [8]

Molecular Weight 134.22 g/mol [8]

Appearance Colorless to pale yellow liquid [9]

Boiling Point 162-164 °C at 760 mmHg [9]

Flash Point 35.56 °C [9]

Spectroscopic Data:

Detailed NMR and IR spectra with peak assignments for (-)-verbenene are not explicitly

provided in the search results. General characteristics are as follows:

¹H NMR: The spectrum is expected to show signals corresponding to vinylic protons, allylic

protons, and methyl groups.

¹³C NMR: The spectrum should display peaks for sp² and sp³ hybridized carbons, consistent

with the structure of verbenene.

IR Spectroscopy: The spectrum will likely show characteristic C-H stretching and bending

vibrations for alkanes and alkenes, as well as C=C stretching frequencies.[10][11]
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Optical Rotation: The specific rotation ([α]D) will be a negative value, confirming the (-)-

enantiomer. The exact value is dependent on the concentration and solvent used for the

measurement.[5]

Visualizations
Synthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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